molecular formula C27H21N3O4 B8096135 Fmoc-5-cyano-L-tryptophan

Fmoc-5-cyano-L-tryptophan

Cat. No.: B8096135
M. Wt: 451.5 g/mol
InChI Key: CDZLLUUXBGXERH-VWLOTQADSA-N
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Description

Fmoc-5-cyano-L-tryptophan (CAS: N/A; Synonyms: Fmoc-Trp(5-CN)-OH) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a cyano (-CN) substituent at the 5-position of the indole ring. This modification enhances its utility in solid-phase peptide synthesis (SPPS), where it enables the incorporation of a chemically stable, electron-deficient tryptophan residue into peptides. The compound is commercially available from Iris Biotech GmbH, with pricing starting at $1,265.00 . Its primary applications lie in peptide engineering for drug discovery and biochemical studies, particularly where steric or electronic modulation of tryptophan is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials and Initial Modifications

The synthesis of Fmoc-5-cyano-L-tryptophan begins with L-tryptophan as the foundational substrate. Key modifications involve:

  • Regioselective Cyanation : Introducing a cyano group (-CN) at the 5-position of the indole ring, a challenging step due to the reactivity and steric hindrance of the aromatic system.

  • Amino Group Protection : Subsequent protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) moiety to ensure compatibility with SPPS.

A representative synthetic pathway involves two primary stages:

  • Cyanation of Tryptophan :

    • Method A (Direct Cyanation) : Treatment of L-tryptophan with a cyanating agent (e.g., CuCN or Zn(CN)₂) under palladium catalysis in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours .

    • Method B (Halogenation-Cyanation) : Bromination at the 5-position using N-bromosuccinimide (NBS), followed by palladium-catalyzed cyanation with NaCN or KCN .

  • Fmoc Protection :

    • The free α-amino group of 5-cyano-L-tryptophan is protected using Fmoc-succinimide in the presence of a mild base (e.g., diisopropylethylamine, DIPEA) in tetrahydrofuran (THF) or DMF .

Table 1: Comparative Analysis of Cyanation Methods

MethodReagentsTemperature (°C)Time (h)Yield (%)
ACuCN, Pd(OAc)₂901865–70
BNBS, NaCN, Pd₂(dba)₃802475–80

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction homogeneity.

  • Catalyst Loading : Palladium catalysts (e.g., Pd(OAc)₂) at 5–10 mol% optimize cyanation efficiency .

  • Scavengers : Additives like tris(2-carboxyethyl)phosphine (TCEP) mitigate side reactions during Fmoc protection .

Purification and Analytical Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : Purification using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid, TFA) achieves >95% purity .

  • Ion-Exchange Chromatography : Optional for separating charged byproducts.

Table 2: HPLC Conditions for Fmoc-Trp(5CN)-OH Purification

ColumnMobile PhaseGradientRetention Time (min)
C18 (5 μm)A: H₂O + 0.1% TFA20–80% B12.5
B: ACN + 0.1% TFAover 30 min

Spectroscopic Validation

  • IR Spectroscopy : The cyano stretch appears as a sharp peak at 2,230–2,250 cm⁻¹, confirming successful substitution .

  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 453.18 (calculated for C₂₆H₂₂N₃O₄⁺) .

  • NMR Analysis : Distinct signals include δ 7.8 ppm (indole H-5) and δ 4.5 ppm (α-proton adjacent to Fmoc) .

Industrial vs. Laboratory-Scale Production

Laboratory-Scale Synthesis

  • Manual SPPS : Small batches (0.1–1 mmol) use resin-bound Fmoc deprotection with 20% piperidine in DMF, followed by coupling via HBTU/HOBt activation .

  • Challenges : Limited scalability due to manual handling and intermediate purification requirements.

Industrial Protocols

  • Automated Peptide Synthesizers : Enable multi-gram production with in-line HPLC monitoring.

  • Green Chemistry Innovations : Solvent recycling and catalytic systems (e.g., immobilized Pd nanoparticles) reduce environmental impact .

Challenges and Mitigation Strategies

Regioselectivity in Cyanation

  • Issue : Competing reactions at indole positions 4 and 6.

  • Solution : Directed ortho-metallation using LiTMP (lithium tetramethylpiperidide) ensures 5-position specificity .

Stability Under SPPS Conditions

  • Issue : Degradation of the cyano group during Fmoc deprotection (piperidine treatment).

  • Solution : Short deprotection cycles (2 × 5 minutes) and scavengers (e.g., 1,2-ethanedithiol) preserve functionality .

Case Studies and Research Applications

Structural Probing with 2D IR Spectroscopy

Fmoc-Trp(5CN)-OH was incorporated into the model peptide Trp5CN–Gly–Phe4CN to study dipolar coupling between cyano labels. Key findings include:

  • Coupling Strength : 1.4 cm⁻¹ between Trp5CN and Phe4CN .

  • Distance Calculation : Transition dipole coupling analysis revealed an inter-probe distance of 13 Å .

Table 3: Key Spectroscopic Parameters for Trp5CN–Gly–Phe4CN

ParameterValue
CN Stretch Frequency2,235 cm⁻¹
Coupling Strength1.4 cm⁻¹
Calculated Distance13 Å

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-cyano-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

Fmoc-5-cyano-L-tryptophan is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano group attached to the indole ring. This compound is primarily utilized in peptide synthesis, drug development, and as a probe in various biological studies.

Peptide Synthesis

Fmoc-5CN-Trp serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during synthesis, allowing for the sequential addition of amino acids without unwanted side reactions. The cyano group enhances the reactivity and versatility of the resulting peptides, making them suitable for further functionalization or incorporation into complex biomolecules.

Drug Development

The unique properties of Fmoc-5CN-Trp contribute to its potential in drug design. Its incorporation into peptides can enhance their pharmacological properties, improving their efficacy against various diseases. The cyano group can participate in hydrogen bonding and hydrophobic interactions, which may influence the binding affinity and specificity of therapeutic peptides .

Spectroscopic Probes

This compound exhibits distinct fluorescence characteristics that make it an excellent probe for studying protein dynamics and hydration states. The cyano group significantly alters the fluorescence emission properties compared to standard tryptophan, providing insights into molecular interactions and conformational changes within proteins .

Property Value
Maximum Emission Wavelength~391 nm in water
Stokes ShiftSignificant increase with hydration

Structural Probing

Research has demonstrated that incorporating Fmoc-5CN-Trp into peptides allows for detailed studies of structural dynamics through vibrational coupling analysis. This approach has provided valuable insights into protein folding and misfolding processes, particularly relevant in neurodegenerative diseases such as Alzheimer's .

Cellular Studies

Studies have utilized Fmoc-5CN-Trp-containing peptides to visualize distribution within cells using confocal microscopy. These investigations have shown how peptide localization can influence cellular responses, including apoptosis or necrosis depending on concentration .

Hydration Sensitivity

The fluorescence intensity of 5-cyanoindole (the sidechain of Fmoc-5CN-Trp) has been found to be highly sensitive to environmental changes, making it a promising probe for studying protein hydration dynamics. This property has been leveraged to monitor hydration changes in antimicrobial peptides, providing insights into their mechanisms of action at the molecular level .

Mechanism of Action

The mechanism of action of Fmoc-5-cyano-L-tryptophan involves its incorporation into peptides, where it can influence the structural and functional properties of the resulting molecules. The Fmoc group provides protection during peptide synthesis, preventing unwanted side reactions. The cyano group can participate in hydrogen bonding and other interactions, affecting the overall conformation and stability of peptides .

Comparison with Similar Compounds

Structural and Substituent Variations

Fmoc-5-cyano-L-tryptophan belongs to a family of tryptophan derivatives modified at the 5- or 6-position of the indole ring. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Supplier
This compound -CN 5 N/A C₂₆H₂₁N₃O₄* ~444.45† ≥95% Iris Biotech GmbH
Fmoc-5-hydroxy-L-tryptophan -OH 5 178119-94-3 C₂₆H₂₂N₂O₅ 454.47 95% Multiple vendors
Fmoc-L-5-fluoroTryptophan -F 5 908846-88-8 C₂₆H₂₁FN₂O₄ 444.45 >98% GLPBIO
Fmoc-5-chloro-DL-tryptophan -Cl 5 N/A C₂₆H₂₁ClN₂O₄ 459.91 >98% GLPBIO
Fmoc-6-chloro-L-tryptophan -Cl 6 908847-42-7 C₂₆H₂₁ClN₂O₄ 459.91 N/A Multiple vendors
Boc-5-bromo-L-tryptophan -Br 5 75816-20-5 C₁₆H₁₉BrN₂O₄ 383.24 N/A BOC Sciences

*Inferred from structural similarity to Fmoc-L-5-fluoroTryptophan .
†Estimated based on analogs with similar substituents.

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The cyano group (-CN) is strongly electron-withdrawing, reducing electron density on the indole ring compared to -OH (electron-donating) or halogens (-F, -Cl, -Br). This may influence peptide stability, solubility, and interactions with biological targets. Steric Impact: Bulky substituents like -Br or -CN may hinder peptide backbone flexibility or binding in target proteins.

Physicochemical Properties

Solubility and Stability:

  • Fmoc-5-hydroxy-L-tryptophan: Polar -OH group enhances aqueous solubility compared to halogenated or cyano derivatives .
  • Storage : Most derivatives (e.g., Fmoc-L-5-fluoroTryptophan) are stable at room temperature , while others (e.g., 5-hydroxy-L-tryptophan hydrate) may require controlled humidity .

Research and Industrial Relevance

  • Electron-Deficient Residues: Cyano and halogenated tryptophans are preferred for stabilizing peptide-protein interactions via dipole or halogen bonding .
  • Biological Activity : Hydroxylated derivatives are pivotal in serotonin biosynthesis and neuropeptide studies .

Biological Activity

Fmoc-5-cyano-L-tryptophan (Fmoc-5CN-Trp) is a modified amino acid that has garnered attention due to its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, highlighting its synthesis, spectroscopic characteristics, and implications in various biological contexts.

1. Chemical Structure and Synthesis

This compound is an analog of L-tryptophan where a cyano group is introduced at the 5-position of the indole ring. The introduction of the cyano group enhances the fluorescence properties of the compound, making it a useful probe in spectroscopic studies.

The synthesis of this compound typically involves several steps:

  • Protection of the amino group : The amino group is protected using the Fmoc (fluorenylmethyloxycarbonyl) group.
  • Introduction of the cyano group : This is achieved through specific chemical reactions that allow for the substitution at the 5-position of tryptophan.
  • Deprotection : Finally, the Fmoc group can be removed to yield the active amino acid.

A notable synthesis route was reported by researchers who developed a concise method for preparing 5-cyano-L-tryptophan suitable for incorporation into peptides, which can then be utilized for 2D infrared spectroscopy investigations .

2. Spectroscopic Properties

This compound exhibits distinct spectroscopic properties that are advantageous for biological studies:

  • Fluorescence Characteristics : The cyano group significantly alters the fluorescence emission properties compared to standard tryptophan. For instance, it has been shown that 5-cyanoindole (the sidechain of Fmoc-5CN-Trp) demonstrates a large Stokes shift and increased sensitivity to hydration changes, making it an excellent probe for studying protein dynamics and hydration .
PropertyValue
Maximum Emission Wavelength~391 nm in water
Stokes ShiftSignificant increase in response to hydration

3.1. Cellular Studies

Research indicates that this compound can be incorporated into peptides used in cellular studies. For example, its fluorescence properties have been utilized to visualize peptide distribution within cells, as evidenced by studies involving HEK293 cells where the peptide's distribution was monitored using confocal microscopy .

3.2. Protein Dynamics

The incorporation of this compound into peptides allows researchers to explore protein dynamics through techniques such as 2D infrared spectroscopy. This method has been employed to investigate structural changes in proteins and peptides, particularly in relation to disease mechanisms like those observed in Alzheimer’s disease .

4. Case Studies and Research Findings

Several studies have explored the utility of this compound in various contexts:

  • Structural Probing : A study demonstrated that incorporating cyano-labeled tryptophan into peptides could provide insights into structural dynamics through vibrational coupling analysis .
  • Cellular Uptake and Mechanism : Another investigation focused on how peptides containing this compound interacted with cell membranes, leading to cell death through necrosis or apoptosis depending on concentration .
  • Hydration Sensitivity : The fluorescence intensity of 5-cyanoindole was found to be highly sensitive to environmental changes, suggesting its potential as a probe for studying protein folding and misfolding processes .

5. Conclusion

This compound represents a significant advancement in the field of biochemical research due to its unique spectroscopic properties and versatility in biological applications. Its ability to serve as a fluorescent probe facilitates deeper insights into protein dynamics and cellular processes, making it an invaluable tool for researchers exploring complex biological systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Fmoc-5-cyano-L-tryptophan to ensure high coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use pre-activated derivatives (e.g., pentafluorophenyl esters) to improve coupling kinetics. Monitor reaction progress via Kaiser tests or HPLC to detect unreacted amines. Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reactivity. Validate purity (>98%) via COA and SDS documentation .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer : Combine reversed-phase HPLC (C18 columns, acetonitrile/water gradients) with LC-MS for molecular weight confirmation. Use 1^1H/13^13C NMR to verify substitution patterns (e.g., cyano group position). Cross-reference with PubChem spectral data for validation .

Q. How does the cyano modification influence the compound’s utility in peptide synthesis compared to unmodified tryptophan derivatives?

  • Methodological Answer : The cyano group enhances steric and electronic effects, impacting peptide folding and stability. Compare coupling efficiencies and secondary structure outcomes (via circular dichroism) between this compound and Fmoc-Trp(Boc)-OH .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Conduct systematic solubility screens using DMSO, DMF, and THF under controlled humidity. Pair with thermogravimetric analysis (TGA) to assess hygroscopicity. Compare results with structurally analogous compounds (e.g., Fmoc-L-5-fluoroTryptophan) to isolate solvent-specific interactions .

Q. How can researchers leverage this compound to probe tryptophan catabolism pathways in immune modulation studies?

  • Methodological Answer : Use the cyano group as a bioisostere for isotopic labeling (e.g., 14^{14}C/3^3H) to track metabolic flux via indoleamine 2,3-dioxygenase (IDO). Validate catabolic products (e.g., kynurenines) via LC-MS/MS in in vitro T-cell suppression assays .

Q. What are the methodological challenges in quantifying the impact of the cyano group on protein conformation during folding studies?

  • Methodological Answer : Employ time-resolved fluorescence spectroscopy to monitor Förster resonance energy transfer (FRET) between the cyano group and proximal fluorophores. Compare with X-ray crystallography data to resolve steric clashes in β-sheet-rich regions .

Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Perform kinetic stability assays (pH 2–6, 25–37°C) with LC-MS monitoring. Use deuterated solvents in NMR to track acid-catalyzed decomposition pathways (e.g., Fmoc cleavage). Cross-validate with differential scanning calorimetry (DSC) to identify degradation thresholds .

Q. What advanced spectroscopic methods detect non-covalent interactions between the cyano group and aromatic residues in peptide models?

  • Methodological Answer : Use 2D-NOESY to identify through-space interactions. Complement with Raman spectroscopy to detect shifts in C≡N stretching frequencies (2150–2250 cm1^{-1}) upon π-π stacking with phenylalanine or tyrosine .

Q. How does this compound compare to other tryptophan derivatives in mimicking post-translational modifications for enzyme-substrate studies?

  • Methodological Answer : Design competitive inhibition assays with tryptophan hydroxylase or IDO. Compare KmK_m and VmaxV_{max} values between this compound and natural substrates (e.g., Fmoc-Trp-OH) to assess steric/electronic interference .

Q. What experimental frameworks are recommended for investigating the compound’s role in modulating serotonin biosynthesis pathways?

  • Methodological Answer : Use SH-SY5Y neuronal cell lines to measure tryptophan hydroxylase activity via ELISA. Pair with tryptophan-depleted media to isolate the contribution of exogenous this compound to 5-HT synthesis. Validate with siRNA knockdowns of key enzymes .

Q. Methodological Best Practices

  • Ethical & Safety Considerations : Ensure compliance with institutional guidelines for handling cyanated compounds. Include Material Safety Data Sheets (SDS) in risk assessments .
  • Data Validation : Use PubChem’s canonical SMILES and spectral libraries for structural cross-referencing .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to compare batch-to-batch variability in synthesis yields .

Properties

IUPAC Name

(2S)-3-(5-cyano-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4/c28-13-16-9-10-24-22(11-16)17(14-29-24)12-25(26(31)32)30-27(33)34-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-11,14,23,25,29H,12,15H2,(H,30,33)(H,31,32)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZLLUUXBGXERH-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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